N-(4-amino-6-oxo-2-(prop-2-yn-1-ylthio)-1,6-dihydropyrimidin-5-yl)-2-methyl-3-nitrobenzamide
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Overview
Description
N-(4-amino-6-oxo-2-(prop-2-yn-1-ylthio)-1,6-dihydropyrimidin-5-yl)-2-methyl-3-nitrobenzamide is a fascinating organic compound with a unique chemical structure. Its various functional groups, including an amino group, nitro group, and alkyne group, make it a compound of interest in synthetic organic chemistry and pharmaceutical research. The structure of the compound suggests potential bioactivity, making it a promising candidate for drug development and other scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-amino-6-oxo-2-(prop-2-yn-1-ylthio)-1,6-dihydropyrimidin-5-yl)-2-methyl-3-nitrobenzamide typically involves several key steps:
Formation of the Pyrimidine Ring: This is usually achieved through a Biginelli reaction, involving the condensation of an aldehyde, urea, and an α-keto ester.
Thioalkylation: The pyrimidine ring is then modified by introducing the prop-2-yn-1-ylthio group, typically through nucleophilic substitution.
Amidation: The final step involves the formation of the benzamide structure via an amidation reaction, where 2-methyl-3-nitrobenzoic acid reacts with the intermediate pyrimidine derivative.
Industrial Production Methods: On an industrial scale, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:
Optimization of Reaction Temperature and Time: Ensuring the reactions occur efficiently without unwanted side reactions.
Use of Catalysts: Employing catalysts to increase reaction rates and improve yield.
Purification Processes: Implementing crystallization, distillation, or chromatographic techniques to isolate the pure product.
Chemical Reactions Analysis
Types of Reactions: The compound N-(4-amino-6-oxo-2-(prop-2-yn-1-ylthio)-1,6-dihydropyrimidin-5-yl)-2-methyl-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: Conversion of the amino group to a nitro group under strong oxidizing conditions.
Reduction: Reduction of the nitro group to an amino group.
Substitution Reactions: The alkyne group can participate in nucleophilic or electrophilic substitution reactions.
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acids can facilitate substitution reactions under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. Oxidation typically yields nitro derivatives, reduction leads to amino derivatives, and substitution reactions can introduce a variety of functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a building block for synthesizing more complex molecules. It can be used as a precursor in organic synthesis and in the design of new catalysts or reaction intermediates.
Biology and Medicine: In biology and medicine, N-(4-amino-6-oxo-2-(prop-2-yn-1-ylthio)-1,6-dihydropyrimidin-5-yl)-2-methyl-3-nitrobenzamide has potential as a pharmacophore. Its unique structure allows it to interact with biological targets, possibly serving as an enzyme inhibitor or receptor modulator, making it a candidate for drug discovery.
Industry: Industrially, this compound can be used in the synthesis of dyes, agrochemicals, and specialty chemicals. Its ability to undergo various chemical transformations makes it versatile for industrial applications.
Mechanism of Action
The mechanism of action of N-(4-amino-6-oxo-2-(prop-2-yn-1-ylthio)-1,6-dihydropyrimidin-5-yl)-2-methyl-3-nitrobenzamide involves its interaction with molecular targets such as enzymes or receptors. The prop-2-yn-1-ylthio group may enable binding to active sites, while the amino and nitro groups can participate in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.
Comparison with Similar Compounds
N-(4-amino-6-oxo-2-(prop-2-yn-1-ylthio)-1,6-dihydropyrimidin-5-yl)-2-methyl-3-nitrobenzamide can be compared with similar compounds based on its functional groups and structure:
Similar Compounds: Compounds like 4-amino-6-oxo-2-(prop-2-yn-1-ylthio)pyrimidine and 2-methyl-3-nitrobenzoic acid derivatives share structural similarities.
Uniqueness: This compound's uniqueness lies in the combination of its functional groups, allowing it to participate in a broader range of chemical reactions and interactions with biological targets compared to its analogs.
Properties
IUPAC Name |
N-(4-amino-6-oxo-2-prop-2-ynylsulfanyl-1H-pyrimidin-5-yl)-2-methyl-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O4S/c1-3-7-25-15-18-12(16)11(14(22)19-15)17-13(21)9-5-4-6-10(8(9)2)20(23)24/h1,4-6H,7H2,2H3,(H,17,21)(H3,16,18,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPGKGSFTYVAWMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=C(N=C(NC2=O)SCC#C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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